molecular formula C15H12Cl3NO3S B2520989 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338395-18-9

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No. B2520989
CAS RN: 338395-18-9
M. Wt: 392.68
InChI Key: KHQKKUUTHPQGDW-FBCYGCLPSA-N
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Description

Synthesis of Novel Oxime Sulfonate Derivatives

The research presented in the first paper focuses on the synthesis of oxime sulfonate derivatives of 2'(2',6')-(Di)chloropicropodophyllotoxins, aiming to discover new natural-product-based pesticidal agents. The synthesis process involved structural modification of podophyllotoxin, and the resulting compounds were characterized using various techniques such as proton nuclear magnetic resonance (1H NMR), high-resolution mass spectrometry (HRMS), optical rotation, and melting point determination. The insecticidal activity of these derivatives was tested against the pre-third-instar larvae of the oriental armyworm, with some compounds showing mortality rates greater than 60%, indicating the significance of chlorine substitution on the E ring of picropodophyllotoxin for enhancing insecticidal activity .

Characterization and Molecular Docking Studies

In the second paper, acetone O-((2,5-dichlorophenyl)sulfonyl) oxime was synthesized from 2,5-dichlorophenylsulfonyl chloride and acetone oxime. Characterization of the compound was performed using 1H NMR and 13C NMR spectra. Additionally, molecular docking studies were conducted with cholinesterase enzymes, revealing average affinities with acetylcholinesterase and butyrylcholinesterase. The density functional theory (DFT) method complemented the experimental study, suggesting potential applications for the compound in various fields .

Synthesis, Structure, and Chemical Transformations

The third paper describes a green approach to synthesizing 2-chloroprop-2-en-1-yl sulfones with good yields. The molecular and crystal structures of these sulfones were determined by X-ray analysis, which showed π-stacking interactions in the crystal structure of 2-chloroprop-2-en-1-yl phenyl sulfone. The study also found that chloropropenyl sulfones could undergo dehydrochlorination to form stable allenyl sulfones and alkaline hydrolysis to produce acetonyl sulfones, which can be further converted to oximes with hydroxylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of the compounds is crucial for understanding their reactivity and potential applications. Single-crystal X-ray diffraction provided unambiguous determination of the key steric structure of one of the compounds in the first paper . The π-stacking interaction observed in the third paper's crystal structure analysis indicates the importance of molecular interactions in the solid state, which can influence the physical properties and reactivity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is highlighted by their ability to undergo various transformations. The oxime sulfonate derivatives showed promising insecticidal activity, which is a direct result of their chemical structure and the presence of chlorine atoms . The ability of chloropropenyl sulfones to undergo dehydrochlorination and hydrolysis, as mentioned in the third paper, further demonstrates the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical properties such as melting points and optical rotation were determined to characterize the synthesized compounds . The chemical properties, including reactivity with cholinesterase enzymes and the affinity calculated through molecular docking studies, provide insight into the potential biological activity of these compounds . The experimental and theoretical studies combined offer a comprehensive understanding of the physical and chemical properties of the synthesized oxime sulfonates and related compounds.

Scientific Research Applications

Catalytic Activity and Chemical Reactions

Catalytic Oxidation of Alcohols 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime can participate in catalytic reactions, as demonstrated by the use of similar sulfoxides in the oxidation of alcohols. Oxo-rhenium complexes, using bis(4-chlorophenyl) sulfoxide as an oxidant, effectively oxidize primary and secondary alcohols to their corresponding aldehydes and ketones without further oxidation to acids. This showcases the selective oxidation capabilities of sulfoxide-based catalysts in organic synthesis (Sousa et al., 2013).

Oxidation and Chemiluminescence of Dioxetanes The compound has potential applications in the synthesis and oxidative transformation of organic molecules. For instance, sulfanyl-substituted bicyclic dioxetanes undergo oxidation to form sulfinyl and sulfonyl derivatives, exhibiting chemiluminescence properties. This indicates potential applications in the field of chemical sensors or probes based on luminescence (Watanabe et al., 2010).

Molecular Docking and Computational Studies The compound's derivatives have been studied for interaction with biological enzymes through molecular docking. For instance, acetone O-((2,5-dichlorophenyl)sulfonyl) oxime has been assessed for its affinity with cholinesterase enzymes, demonstrating the potential of such compounds in medicinal chemistry for enzyme inhibition or modulation (Korkmaz et al., 2022).

Chemical Synthesis and Structural Analysis

Reactivity and Derivatization this compound can undergo various chemical transformations, indicating its utility in synthetic chemistry. For example, benzophenone O-vinyloxime, a related compound, demonstrates reactivity with various reagents, forming different derivatives. This reactivity can be leveraged in the synthesis of novel compounds for various applications (Zaitsev et al., 2003).

Complexation with Metal Salts Derivatives of the compound show the ability to complex with metal salts, such as nickel salts. This property is vital in the synthesis of complex polyesters, polypyrroles, and other materials, highlighting the compound's role in materials science and inorganic chemistry (Musaev et al., 2020).

Safety and Hazards

The safety and hazards associated with “2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime” are not detailed in the search results. This information is typically included in the compound’s MSDS .

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-N-[(2,4-dichlorophenyl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO3S/c16-12-3-5-14(6-4-12)23(20,21)8-7-19-22-10-11-1-2-13(17)9-15(11)18/h1-7,9H,8,10H2/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQKKUUTHPQGDW-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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